2-Amino-2-(2,3-dichlorophenyl)acetonitrile
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Overview
Description
2-Amino-2-(2,3-dichlorophenyl)acetonitrile is an organic compound with the molecular formula C8H6Cl2N2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted by an amino group and a 2,3-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with ammonium acetate and potassium cyanide. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the desired nitrile compound. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: None required
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide or alkoxides under reflux conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
2-Amino-2-(2,3-dichlorophenyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2,6-dichlorophenyl)acetonitrile
- 2-Amino-2-(3,4-dichlorophenyl)acetonitrile
- 2-Amino-2-(2,4-dichlorophenyl)acetonitrile
Uniqueness
2-Amino-2-(2,3-dichlorophenyl)acetonitrile is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other dichlorophenyl derivatives.
Properties
IUPAC Name |
2-amino-2-(2,3-dichlorophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPSTNYXZBXKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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